molecular formula C24H24ClN3O2 B11043401 6-{[4-(2-Chlorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione

6-{[4-(2-Chlorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione

Cat. No.: B11043401
M. Wt: 421.9 g/mol
InChI Key: WFBPUBMBIZYSAL-UHFFFAOYSA-N
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Description

6-{[4-(2-Chlorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core fused with a pyrrolo ring and a piperazine moiety substituted with a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(2-Chlorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The key steps include:

    Cyclization of 1,2-diamine derivatives: This step involves the reaction of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).

    Deprotection and cyclization: The protected piperazines formed in the first step are deprotected using PhSH (thiophenol) and then subjected to selective intramolecular cyclization to form the desired pyrroloquinoline structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(2-Chlorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

6-{[4-(2-Chlorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 6-{[4-(2-Chlorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can interact with various biological targets, leading to inhibition or activation of specific pathways. The quinoline core may also play a role in the compound’s biological activity by interacting with DNA or proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[4-(2-Chlorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione is unique due to its fused pyrroloquinoline structure combined with a substituted piperazine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H24ClN3O2

Molecular Weight

421.9 g/mol

IUPAC Name

9-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

InChI

InChI=1S/C24H24ClN3O2/c1-24(2)14-16(17-6-5-7-18-21(17)28(24)23(30)22(18)29)15-26-10-12-27(13-11-26)20-9-4-3-8-19(20)25/h3-9,14H,10-13,15H2,1-2H3

InChI Key

WFBPUBMBIZYSAL-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC=C2)CN4CCN(CC4)C5=CC=CC=C5Cl)C

Origin of Product

United States

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